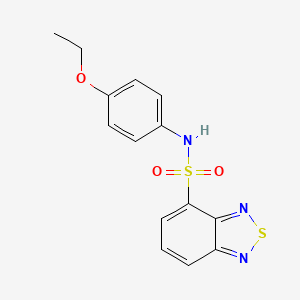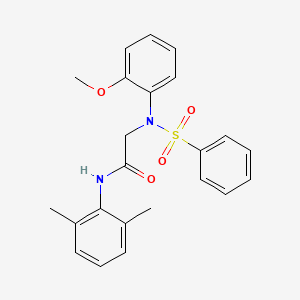
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, leading to the accumulation of acetylated histones and the activation of transcription of tumor suppressor genes. In addition, 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression and DNA methylation, respectively.
Biochemical and Physiological Effects
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
实验室实验的优点和局限性
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of HDACs, with minimal off-target effects. It is also commercially available and relatively inexpensive. However, 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has some limitations as a tool compound. It is not a completely selective inhibitor of HDACs, and can also inhibit other non-histone proteins, which may complicate the interpretation of experimental results. In addition, the effects of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide may be cell type-dependent, and its optimal concentration and treatment duration may vary depending on the experimental system.
未来方向
There are several potential future directions for the development and application of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the combination of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide with other chemotherapeutic agents, such as immune checkpoint inhibitors or PARP inhibitors, to enhance their efficacy. Another area of interest is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic potential. Finally, the use of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide as a tool compound for the study of epigenetic regulation and gene expression in various disease models, such as neurodegenerative diseases or inflammatory disorders, may also be explored.
合成方法
The synthesis of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylmorpholine to give the N-methylamide intermediate, which is further reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. Finally, the N-methyl group is introduced by reacting the sulfonamide intermediate with methyl iodide.
科学研究应用
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer, by inducing cell cycle arrest and apoptosis. 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
2-fluoro-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-14-12(16)10-8-9(2-3-11(10)13)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQBSRBRAABEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)

![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)

![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)
